4-(Azidomethyl)-2-bromo-1,3-thiazole
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Overview
Description
4-(Azidomethyl)-2-bromo-1,3-thiazole is an organic compound that belongs to the class of azides and thiazoles. Azides are known for their high reactivity due to the presence of the azide functional group (-N₃), which makes them useful in various chemical reactions and applications. Thiazoles, on the other hand, are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The combination of these two functional groups in this compound makes it a compound of interest in synthetic chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-bromo-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Azidation: The final step involves the introduction of the azidomethyl group. This can be achieved by reacting the bromomethyl derivative with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, especially considering the hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-bromo-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
4-(Azidomethyl)-2-bromo-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azide group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in material sciences for the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-bromo-1,3-thiazole is largely dependent on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. In biological systems, the azide group can be used for bioconjugation, allowing for the attachment of various biomolecules to the thiazole ring. This can facilitate the study of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1,3-thiazole: Lacks the bromo group, making it less reactive in certain substitution reactions.
2-Bromo-1,3-thiazole: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.
4-(Azidomethyl)-2-chloro-1,3-thiazole: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
Uniqueness
4-(Azidomethyl)-2-bromo-1,3-thiazole is unique due to the presence of both the azidomethyl and bromo groups, which provide a combination of reactivity and versatility in chemical synthesis. The bromo group allows for further functionalization through substitution reactions, while the azidomethyl group enables cycloaddition and bioconjugation applications.
Properties
IUPAC Name |
4-(azidomethyl)-2-bromo-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBWVOCKXLUNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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